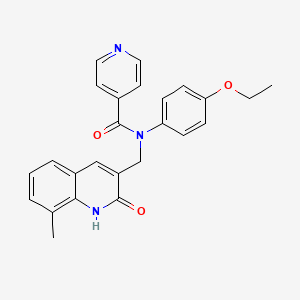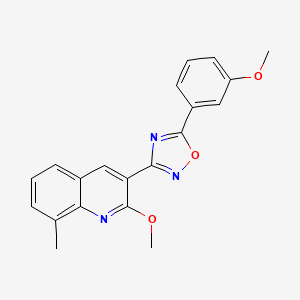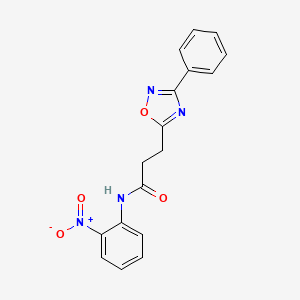
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as NPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NPOP is a highly fluorescent molecule that exhibits excellent photostability and resistance to photobleaching. These properties make it an ideal candidate for use in various imaging and labeling techniques.
Wirkmechanismus
The mechanism of action of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not well understood. However, it is believed that the molecule binds to specific proteins or structures within cells, leading to its fluorescence. The exact binding sites and interactions are currently under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or organisms. However, further studies are needed to fully understand its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its excellent photostability and resistance to photobleaching. This allows for long-term imaging and tracking of biological structures without the need for frequent label replacement. Additionally, this compound is highly fluorescent, making it easy to detect and visualize. However, one limitation of this compound is its relatively low quantum yield, which can limit its sensitivity in certain imaging applications.
Zukünftige Richtungen
There are several future directions for research involving N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new imaging techniques that utilize this compound to track the movement and interactions of proteins and other biological structures in real-time. Additionally, researchers are investigating the potential therapeutic applications of this compound, including its use as a drug delivery vehicle or as a tool for targeted cancer therapy. Finally, there is ongoing research into the synthesis of new derivatives of this compound with enhanced properties, such as increased quantum yield or improved binding specificity.
Synthesemethoden
The synthesis of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves a reaction between 2-nitrobenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has found significant applications in scientific research, particularly in the field of bioimaging. Its fluorescent properties make it an ideal candidate for labeling and imaging various biological structures, including cells, tissues, and proteins. This compound has been used to visualize the distribution and localization of proteins in cells, track the movement of cells in vivo, and monitor the progression of diseases.
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-15(18-13-8-4-5-9-14(13)21(23)24)10-11-16-19-17(20-25-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZJMCYBAUCZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)

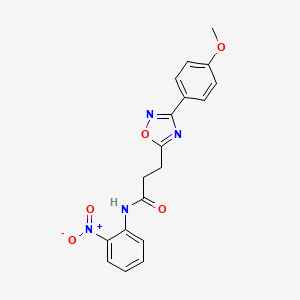
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7719734.png)

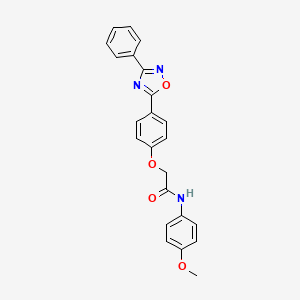


![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)


